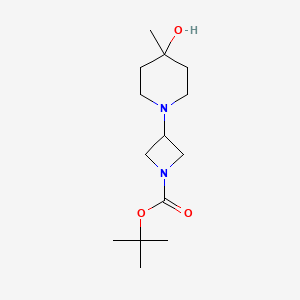

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate (TBMPA) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide that is a derivative of piperidine and is used as an intermediate in a number of synthetic processes. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other molecules. TBMPA is also used as an inhibitor of enzymes and as a ligand in binding studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

Synthesis of Azetidine Analogues : Azetidine-2-carboxylic acid (Aze) analogs, including modifications at the 3-position with various heteroatomic side chains, have been synthesized. These modifications include creating amino acid-Aze chimeras, which are valuable for studying peptide activity's conformational influence (Sajjadi & Lubell, 2008).

Development of Bifunctional Compounds : Synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been explored. These routes enable further selective derivations, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Structural Modification of tert-Butyl Esters : Research includes the modification of tert-butyl esters like tert-butyl 7α-chloro-and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, leading to compounds with potential applications in various fields, including medicinal chemistry (Vorona et al., 2007).

Novel Scaffold Development and Chemical Reactions

Creation of New Scaffolds for Substituted Piperidines : tert-Butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized as a new scaffold for preparing substituted piperidines, demonstrating the versatility of tert-butyl derivatives in medicinal chemistry (Harmsen et al., 2011).

Intramolecular Diels-Alder Reactions : The preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate highlights the use of tert-butyl derivatives in complex organic syntheses (Padwa et al., 2003).

Biological and Medicinal Applications

Development of Antimicrobial Agents : Research into substituted phenyl azetidines, including those with tert-butyl groups, has been conducted to explore their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs, showcases the role of tert-butyl derivatives in developing new therapeutic agents (Zhang et al., 2018).

Cytotoxic Activity in Derivatives : The synthesis and evaluation of derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid for cytotoxic activity further demonstrate the medicinal significance of tert-butyl compounds (Potoročina et al., 2009).

Safety and Hazards

The similar compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCIZISJGQOEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)